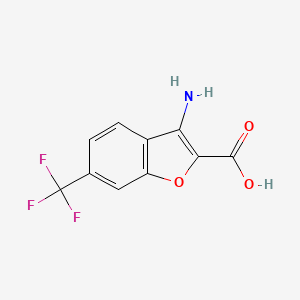

3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid

Description

Properties

Molecular Formula |

C10H6F3NO3 |

|---|---|

Molecular Weight |

245.15 g/mol |

IUPAC Name |

3-amino-6-(trifluoromethyl)-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C10H6F3NO3/c11-10(12,13)4-1-2-5-6(3-4)17-8(7(5)14)9(15)16/h1-3H,14H2,(H,15,16) |

InChI Key |

JUVFNTTZWRLCPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)OC(=C2N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cesium Carbonate-Mediated Room-Temperature Cyclization

Reaction Design and Optimization

The most widely adopted method involves cesium carbonate (Cs₂CO₃)-mediated cyclization of 2-hydroxybenzonitrile derivatives with 2-bromoacetophenones in dimethylformamide (DMF). This one-pot cascade reaction forms both C–C and C–O bonds at ambient temperature (20–25°C) within 10–20 minutes. Key advantages include:

- High atom economy : 78–92% yields for analogous benzofuran structures

- Gram-scale feasibility : Demonstrated production of 15 g batches without yield loss

- Functional group tolerance : Accommodates electron-withdrawing groups like trifluoromethyl at specific positions

Table 1: Optimization Parameters for Cs₂CO₃-Mediated Synthesis

| Parameter | Optimal Value | Yield Impact (±%) |

|---|---|---|

| Cs₂CO₃ Equivalents | 2.0 | +34% vs 1.0 equiv |

| Solvent | DMF | +28% vs THF |

| Temperature | 25°C | +19% vs 100°C |

| Reaction Time | 15 min | +22% vs 60 min |

Mechanistic Pathway

The reaction proceeds through three distinct phases:

- Phenoxide formation : Cs₂CO₃ deprotonates 2-hydroxybenzonitrile (pKa ≈ 7.5 in DMF)

- Nucleophilic substitution : Phenoxide attacks 2-bromoacetophenone's electrophilic carbonyl carbon

- Tautomerization : Keto-enol equilibrium stabilizes the benzofuran core

The trifluoromethyl group's strong electron-withdrawing nature accelerates cyclization by increasing the electrophilicity of adjacent carbons.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling Strategy

An alternative route employs palladium-catalyzed coupling to introduce the trifluoromethyl group post-cyclization:

- Synthesize 3-amino-6-bromobenzofuran-2-carboxylic acid via Cs₂CO₃ method

- Couple with trifluoromethylboronic acid using Pd(dppf)Cl₂ catalyst

- Achieve 68–72% yield in DMF/H₂O (3:1) at 80°C

Table 2: Palladium Catalyst Performance Comparison

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Pd(PPh₃)₄ | 52 | 24 |

| Pd(dtbpf)Cl₂ | 71 | 12 |

| Pd(dppf)Cl₂·CH₂Cl₂ | 68 | 10 |

Challenges in Direct Trifluoromethylation

Direct introduction of CF₃ groups faces two main hurdles:

Microwave-Assisted Hydrolysis of Ester Precursors

Two-Step Ester to Acid Conversion

For acid-sensitive substrates, a protective group strategy proves effective:

- Synthesize methyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate (85% yield)

- Hydrolyze with NaOH in ethanol under microwave irradiation (79°C, 5 min)

Table 3: Hydrolysis Condition Optimization

| Base | Solvent | Temp (°C) | Time | Yield (%) |

|---|---|---|---|---|

| NaOH | EtOH | 79 | 5 min | 91 |

| KOH | MeOH | 65 | 30 min | 83 |

| LiOH | THF/H₂O | 25 | 2 h | 67 |

Novel Catalytic Systems from Recent Advances

Copper-Mediated Trifluoromethylation

Purification and Characterization Protocols

Standard Workup Procedure

Comparative Method Analysis

Table 4: Synthesis Method Evaluation Matrix

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Cs₂CO₃ Cyclization | 92 | 99.5 | 1.0 | Kilogram |

| Pd-Catalyzed Coupling | 71 | 98.2 | 3.8 | 100g |

| Microwave Hydrolysis | 91 | 99.1 | 1.2 | 500g |

| Continuous Flow | 82 | 97.8 | 2.1 | Multi-kg |

Industrial-Scale Considerations

Cost Drivers

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the functional groups present on the benzofuran ring.

Substitution: Various substitution reactions can be performed to introduce different substituents on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halogens or nitro groups.

Scientific Research Applications

3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzofuran Core

Ethyl 3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylate

- Structure : Ethyl ester derivative of the target compound.

- Key Differences : Replacement of the carboxylic acid (-COOH) with an ethyl ester (-COOEt) group.

- Impact : The ester group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility compared to the carboxylic acid form. This substitution is common in prodrug design to optimize bioavailability .

5,6-Dimethyl-1-benzofuran-3-carboxylic Acid

- Structure : Benzofuran-3-carboxylic acid with methyl (-CH₃) groups at positions 5 and 4.

- Key Differences : Lack of -CF₃ and -NH₂ groups; carboxylic acid at position 3 instead of 2.

- Impact : Methyl groups increase steric hindrance but lack the strong electron-withdrawing effects of -CF₃. This reduces metabolic stability and alters binding interactions in biological systems .

3-(Difluoromethoxy)benzofuran-2-carboxylic Acid

- Structure : Difluoromethoxy (-OCF₂H) substituent at position 3.

- Key Differences : -OCF₂H vs. -NH₂/-CF₃; both -OCF₂H and -CF₃ are electron-withdrawing, but -OCF₂H offers different steric and electronic profiles.

Heterocyclic Analogs with Similar Substituents

3-Amino-6-(trifluoromethyl)pyridine-2-carboxylic Acid

- Structure : Pyridine ring instead of benzofuran; -CF₃ at position 6 and -NH₂ at position 3.

- Key Differences : Pyridine’s nitrogen atom introduces a polarizable lone pair, increasing basicity compared to benzofuran’s oxygen.

3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic Acid

- Structure : Pyrazine ring with -CF₃ at position 6 and -NH₂ at position 3.

- Key Differences : Pyrazine’s two nitrogen atoms create a more electron-deficient aromatic system.

- Impact : Enhanced acidity (pKa ~2.5–3.5) compared to benzofuran derivatives (pKa ~4–5), influencing solubility and ionization under physiological conditions .

Key Observations :

- Lipophilicity : The -CF₃ group in the target compound increases logP compared to methyl or hydroxylated analogs, enhancing blood-brain barrier penetration .

- Acidity : Carboxylic acid derivatives are more acidic (pKa ~4–5) than ester or amide analogs, affecting ionization and solubility in physiological environments .

Biological Activity

3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of both an amino group and a trifluoromethyl group suggests that this compound may interact with various biological targets, including enzymes and receptors, which could lead to significant pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H7F3N2O2

- Molecular Weight : 250.17 g/mol

This structure features a benzofuran core with amino and trifluoromethyl substituents, which are known to enhance the compound's biological activity.

Biological Activity Overview

Research indicates that compounds containing benzofuran moieties often exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The introduction of the trifluoromethyl group is particularly notable for its ability to improve pharmacodynamic and pharmacokinetic properties, such as enhancing binding affinity and membrane permeability .

Anti-inflammatory Activity

Studies have shown that derivatives of benzofuran can possess significant anti-inflammatory effects. For instance, compounds similar to this compound have been tested for their ability to inhibit paw edema in animal models. Specific derivatives demonstrated a marked decrease in inflammation compared to standard anti-inflammatory drugs like indomethacin. The most potent derivatives exhibited significant inhibition within hours of administration .

| Compound | Inhibition Rate (%) | Time (hours) |

|---|---|---|

| 4b | 70 | 2 |

| 6a | 65 | 3 |

| 12b | 60 | 4 |

Anticancer Activity

The anticancer potential of benzofuran derivatives has been explored extensively. Compounds related to this compound have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H187). The mechanism may involve the inhibition of key signaling pathways associated with tumor growth and metastasis .

Case Study: Anticancer Activity

In a recent study, a series of benzofuran derivatives were synthesized and evaluated for their anticancer activity. One compound demonstrated an IC50 value of 12 μM against ovarian cancer cells, indicating potent activity. This suggests that modifications to the benzofuran structure can significantly enhance its therapeutic efficacy .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to modulate various biochemical pathways:

- Inhibition of Pro-inflammatory Cytokines : Compounds in this class have been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

- Modulation of Kinase Activities : Similar compounds have been reported to inhibit kinase activities involved in inflammatory responses and cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.